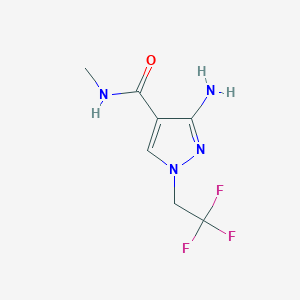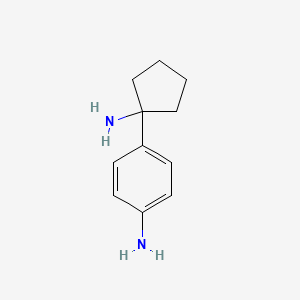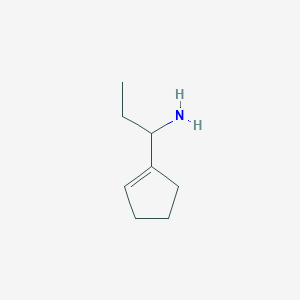![molecular formula C6H4IN3S B11735104 5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
5-Iodothiazolo[5,4-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a moderate to good yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and specific reaction conditions ensures efficient production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazolo[5,4-b]pyridine core .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring attachment.
Thiazolo[5,4-b]pyridines with different substituents: Compounds with different substituents on the thiazolo[5,4-b]pyridine core exhibit varying biological activities.
Uniqueness
5-Iodothiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the iodine atom, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C6H4IN3S |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
5-iodo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) |
Clave InChI |
HIDGOYPOWHXLJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=C(S2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)

amine](/img/structure/B11735027.png)

![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735030.png)

![butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735041.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735042.png)
![4-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11735049.png)
![2-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B11735072.png)



![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)
